molecular formula C31H48O7 B1677769 Phytolaccagenin CAS No. 1802-12-6

Phytolaccagenin

Cat. No. B1677769
CAS RN: 1802-12-6
M. Wt: 532.7 g/mol
InChI Key: CYJWWQALTIKOAG-FLORRLIPSA-N
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Description

Phytolaccagenin is a triterpenoid saponin and is the active component of Radix Phytolaccae . It has promising antifungal activity against ATCC standard cultures of Candida albicans and Cryptococcus neoformans, and against clinical isolates of these fungi. It also shows inhibitory effects on lipopolysaccharide-induced NO production, and haemolytic activities .


Synthesis Analysis

The extraction method and conditions were optimized to ensure a maximum yield of the major compounds. The preeminent method of extraction in this analysis was determined to be the ultrasound-assisted method with specific conditions .


Molecular Structure Analysis

Phytolaccagenin has a molecular formula of C31H48O7 and a molecular weight of 532.71 . The structure of the aglycone Phytolaccagenin was determined by X-ray analysis .


Chemical Reactions Analysis

Phytolaccagenin is a triterpenoid saponin and is the active component of Radix Phytolaccae .


Physical And Chemical Properties Analysis

Phytolaccagenin is a white powder . It is soluble in methanol . .

Scientific Research Applications

Genetic Diversity and Sustainable Harvesting

Phytolaccagenin is derived from Phytolacca acinosa, a traditional Chinese medicinal herb known for its pigment and medicinal uses. The development of microsatellite primers for P. acinosa aids in studying its genetic diversity, structure, and mating systems. This research is crucial for protecting and sustainably harvesting the species, highlighting the plant's importance in traditional medicine and conservation efforts (Cheng et al., 2017).

Antimicrobial Activity

A systematic review on the Phytolaccaceae family, to which phytolaccagenin-bearing plants belong, revealed their potential in treating diseases due to their antimicrobial properties. This opens up avenues for creating new herbal medicines from these plants, emphasizing the need for high-quality studies to establish clinical efficacy (Sydor et al., 2022).

Anticancer Research

Phytolaccagenin has shown promise in anticancer research, particularly with Phytolacca americana, which has been used to treat various ailments. Research indicates that extracts from this plant can affect gene expression in colon cancer cells, potentially offering benefits in cancer treatment (Maness et al., 2014).

Antifungal Properties

Studies on Phytolacca tetramera, an Argentinean species at risk of extinction, identified triterpenoid saponins, including phytolaccagenin, with antifungal activities against pathogenic fungi. This not only demonstrates the plant's potential in developing antifungal treatments but also underscores the importance of conserving endangered species (Escalante et al., 2002).

Pharmacokinetics and Application

Research into the pharmacokinetics of phytolaccagenin in rats provides insights into its absorption, distribution, metabolism, and excretion (ADME). Such studies are fundamental for understanding the therapeutic potential and safety profile of phytolaccagenin-based treatments (Wei et al., 2015).

Safety And Hazards

Phytolaccagenin is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWQALTIKOAG-FLORRLIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytolaccagenin

CAS RN

1802-12-6
Record name Phytolaccagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytolaccagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1802-12-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHYTOLACCAGENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18YX12Q68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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